molecular formula C7H6F11N B7886868 1H,1H,2H,2H-Perfluoroheptylamine CAS No. 1346521-42-3

1H,1H,2H,2H-Perfluoroheptylamine

Cat. No.: B7886868
CAS No.: 1346521-42-3
M. Wt: 313.11 g/mol
InChI Key: GJWIRTQEBLHUMP-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluoroheptylamine is a fluorinated organic compound with the molecular formula C7H6F11N. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is part of a broader class of perfluorinated amines, known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoroheptylamine can be synthesized through various methods. One common approach involves the reaction of heptafluoropropyl iodide with ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluoroheptylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Various substituted perfluorinated compounds depending on the reagents used.

Scientific Research Applications

1H,1H,2H,2H-Perfluoroheptylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a catalyst in certain reactions.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content, which can be detected using specialized imaging techniques.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the production of fluorinated polymers and coatings, which are valued for their resistance to chemicals and high temperatures.

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H-Perfluoroheptylamine is primarily related to its fluorine content. The multiple fluorine atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, this can affect the compound’s ability to cross cell membranes and interact with specific molecular targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluoroheptylamine can be compared with other perfluorinated amines, such as:

    1H,1H,2H,2H-Perfluorooctylamine: Similar structure but with an additional carbon atom, leading to slightly different physical and chemical properties.

    1H,1H,2H,2H-Perfluorodecylamine: Longer carbon chain, resulting in increased hydrophobicity and different reactivity.

    1H,1H,2H,2H-Perfluorobutylamine: Shorter carbon chain, which can affect its solubility and interactions with other molecules.

The uniqueness of this compound lies in its specific balance of fluorine content and carbon chain length, which imparts a distinct set of properties that can be advantageous in certain applications.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F11N/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWIRTQEBLHUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893412
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346521-42-3
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H,2H,2H-Perfluoroheptylamine
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